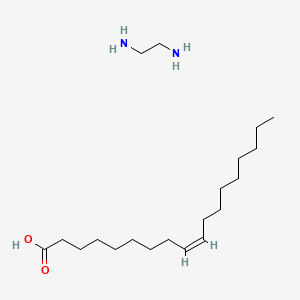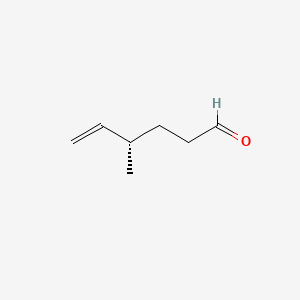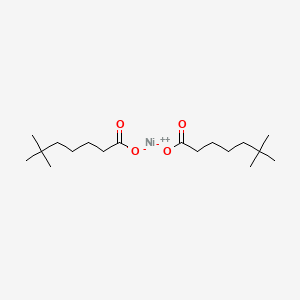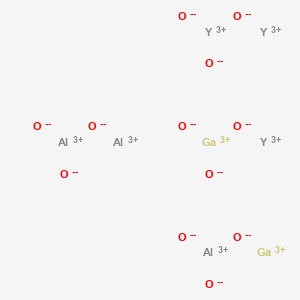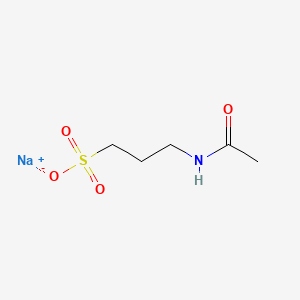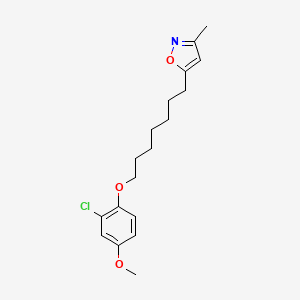
1-Decanol, 9,10-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decanol, 9,10-dibromo- is a brominated derivative of 1-decanol, a straight-chain fatty alcohol. This compound is characterized by the presence of two bromine atoms attached to the 9th and 10th carbon atoms of the decanol chain. The molecular formula of 1-Decanol, 9,10-dibromo- is C10H20Br2O. It is a colorless to light yellow viscous liquid that is insoluble in water and has an aromatic odor .
Métodos De Preparación
1-Decanol, 9,10-dibromo- can be synthesized through the bromination of 1-decanol. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 9th and 10th positions .
Análisis De Reacciones Químicas
1-Decanol, 9,10-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) to form diols or with amines to form amines.
Reduction Reactions: The compound can be reduced to 1-decanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of 1-Decanol, 9,10-dibromo- can lead to the formation of corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like NaOH, NH3 under reflux conditions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Major products formed from these reactions include diols, amines, aldehydes, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-Decanol, 9,10-dibromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound’s ability to permeate biological membranes makes it useful in studies related to membrane transport and permeability.
Industry: It is used in the manufacture of plasticizers, lubricants, surfactants, and solvents.
Mecanismo De Acción
The mechanism by which 1-Decanol, 9,10-dibromo- exerts its effects is primarily through its interaction with biological membranes. The bromine atoms increase the compound’s lipophilicity, enhancing its ability to integrate into lipid bilayers and disrupt membrane integrity. This disruption can affect membrane-associated proteins and enzymes, leading to altered cellular functions .
Comparación Con Compuestos Similares
1-Decanol, 9,10-dibromo- can be compared with other brominated alcohols such as 10-Bromo-1-decanol and 1-Dodecanol.
10-Bromo-1-decanol: Similar to 1-Decanol, 9,10-dibromo-, but with only one bromine atom at the terminal position.
1-Dodecanol: A longer chain alcohol with twelve carbon atoms.
The uniqueness of 1-Decanol, 9,10-dibromo- lies in its dual bromination, which imparts distinct chemical properties and reactivity compared to its mono-brominated or non-brominated counterparts.
Propiedades
Número CAS |
114838-32-3 |
|---|---|
Fórmula molecular |
C10H20Br2O |
Peso molecular |
316.07 g/mol |
Nombre IUPAC |
9,10-dibromodecan-1-ol |
InChI |
InChI=1S/C10H20Br2O/c11-9-10(12)7-5-3-1-2-4-6-8-13/h10,13H,1-9H2 |
Clave InChI |
BJSFINRBAUPBKA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCO)CCCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




